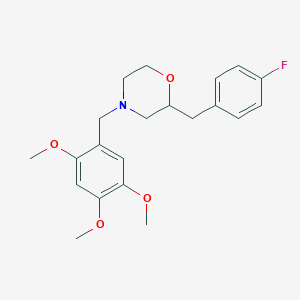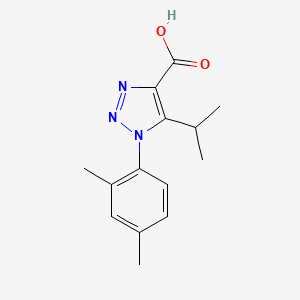
2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as FBTM and is a morpholine derivative that has shown promising results in various studies related to its biochemical and physiological effects.
作用机制
The mechanism of action of FBTM is not fully understood, but studies have suggested that it works by modulating various signaling pathways in the body. FBTM has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, FBTM has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
FBTM has been shown to have several biochemical and physiological effects in various studies. In cancer research, FBTM has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways. In addition, FBTM has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, FBTM has also been shown to have neuroprotective effects and can prevent neurodegeneration in animal models.
实验室实验的优点和局限性
One of the main advantages of using FBTM in lab experiments is its potential as a therapeutic agent for various diseases. FBTM has been extensively studied and has shown promising results in various studies related to its biochemical and physiological effects. However, one of the limitations of using FBTM in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of FBTM to minimize its potential side effects.
未来方向
There are several future directions for further research related to FBTM. One area of research is to further investigate the mechanism of action of FBTM and its potential use in treating various diseases. In addition, further studies are needed to determine the optimal dosage and administration of FBTM to minimize its potential side effects. Furthermore, future studies should also investigate the potential use of FBTM in combination with other therapeutic agents to enhance its efficacy in treating various diseases.
合成方法
The synthesis of FBTM involves several steps, including the reaction of 2,4,5-trimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl anion. This benzyl anion then undergoes a reaction with 4-fluorobenzyl chloride to form the intermediate product. Finally, this intermediate product is reacted with morpholine to form the desired FBTM compound.
科学研究应用
FBTM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, FBTM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, FBTM has also been studied for its potential use in treating neurological disorders, such as Alzheimer's and Parkinson's disease. FBTM has been shown to have neuroprotective effects and can prevent neurodegeneration in animal models. Furthermore, FBTM has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
属性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4/c1-24-19-12-21(26-3)20(25-2)11-16(19)13-23-8-9-27-18(14-23)10-15-4-6-17(22)7-5-15/h4-7,11-12,18H,8-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLWKUNUTUYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCOC(C2)CC3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)
![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)
![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)
![{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)

![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
